4-[(2-methyl-1H-imidazol-1-yl)methyl]oxan-4-ol
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Overview
Description
4-[(2-methyl-1H-imidazol-1-yl)methyl]oxan-4-ol is a compound that features an oxane ring substituted with a 2-methyl-1H-imidazol-1-ylmethyl group. This compound is part of the imidazole family, which is known for its diverse biological and chemical properties. Imidazole derivatives are widely studied due to their presence in many biologically active molecules and their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-methyl-1H-imidazol-1-yl)methyl]oxan-4-ol typically involves the reaction of 2-methylimidazole with an appropriate oxane derivative. One common method involves the use of a nucleophilic substitution reaction where the imidazole nitrogen attacks an electrophilic carbon on the oxane ring, leading to the formation of the desired product. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and specific reaction conditions are often employed to ensure the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
4-[(2-methyl-1H-imidazol-1-yl)methyl]oxan-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of oxane derivatives with oxidized functional groups.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of various substituted imidazole derivatives depending on the electrophile used.
Scientific Research Applications
4-[(2-methyl-1H-imidazol-1-yl)methyl]oxan-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of various chemical intermediates and as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 4-[(2-methyl-1H-imidazol-1-yl)methyl]oxan-4-ol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, which is crucial in many enzymatic reactions. The compound can also interact with biological membranes, affecting their permeability and function. These interactions can lead to various biological effects, including antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 1-methylimidazole
- 2-methylimidazole
- 4-(1H-imidazol-1-yl)phenol
Uniqueness
4-[(2-methyl-1H-imidazol-1-yl)methyl]oxan-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the oxane ring and the 2-methylimidazole moiety allows for unique interactions and reactivity compared to other imidazole derivatives .
Properties
IUPAC Name |
4-[(2-methylimidazol-1-yl)methyl]oxan-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-9-11-4-5-12(9)8-10(13)2-6-14-7-3-10/h4-5,13H,2-3,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTMIGUMJNTIQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2(CCOCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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